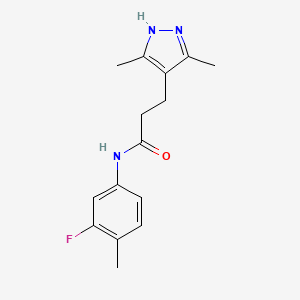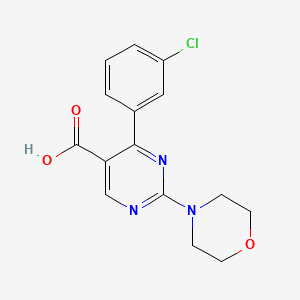
N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. Finally, the acetamide linkage is formed through an amidation reaction involving the appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for potential hydrogen bonding and coordination with metal ions, which can influence its biological activity. The aromatic rings provide a planar structure that can intercalate with DNA or interact with other aromatic systems through π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(methylthio)phenyl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure with a different position of the thiophene ring.
N-(3-(methylthio)phenyl)-2-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure with a furan ring instead of a thiophene ring.
N-(3-(methylthio)phenyl)-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The combination of the methylthio group, thiophene ring, and oxadiazole ring provides a versatile scaffold for further functionalization and exploration in various research fields.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-12-4-2-3-11(7-12)16-13(19)8-14-17-18-15(20-14)10-5-6-22-9-10/h2-7,9H,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYELBSEIEEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)
![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
![2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2541050.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)





![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)
![N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2541067.png)
![N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide](/img/structure/B2541068.png)
